

# Application Notes and Protocols: 8-Fluoro-3-iodoquinoline in Pharmaceutical Manufacturing

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## Compound of Interest

Compound Name: **8-Fluoro-3-iodoquinoline**

Cat. No.: **B1284323**

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## Introduction

**8-Fluoro-3-iodoquinoline** is a key heterocyclic building block utilized in pharmaceutical research and development. Its unique structure, featuring a quinoline core functionalized with both a fluorine atom and an iodine atom, makes it a versatile intermediate for synthesizing a wide array of complex molecules. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the iodo group serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of **8-fluoro-3-iodoquinoline** in several critical synthetic transformations.

## Physicochemical Properties

The fundamental properties of **8-Fluoro-3-iodoquinoline** are summarized below, providing essential data for its handling, storage, and use in synthetic chemistry.

Property	Value	Reference
CAS Number	866782-59-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>5</sub> FIN	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	273.05 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White powder, solid or liquid	<a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	324.4 ± 22.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.908 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Purity	Typically 97% - 99.9%	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Storage	Keep in a dark place, sealed in dry, room temperature	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>

## Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The iodo-substituent at the 3-position of **8-fluoro-3-iodoquinoline** makes it an excellent substrate for coupling with various boronic acids or esters, leading to the synthesis of 3-aryl or 3-vinyl-8-fluoroquinolines. These structures are prevalent in pharmacologically active compounds. The reactivity of aryl iodides in Suzuki couplings is generally higher than that of the corresponding bromides or chlorides, allowing for milder reaction conditions.[\[7\]](#)[\[8\]](#)

## Projected Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on standard methods for the Suzuki coupling of reactive aryl iodides.[\[7\]](#)[\[9\]](#)

Materials:

- **8-Fluoro-3-iodoquinoline** (1.0 mmol)

- Arylboronic acid (1.2 mmol)
- Palladium(II) acetate  $[\text{Pd}(\text{OAc})_2]$  (0.01 mmol)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol)
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (2.0 mmol)
- 1,4-Dioxane (10 mL)
- Water (1 mL)
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

#### Procedure:

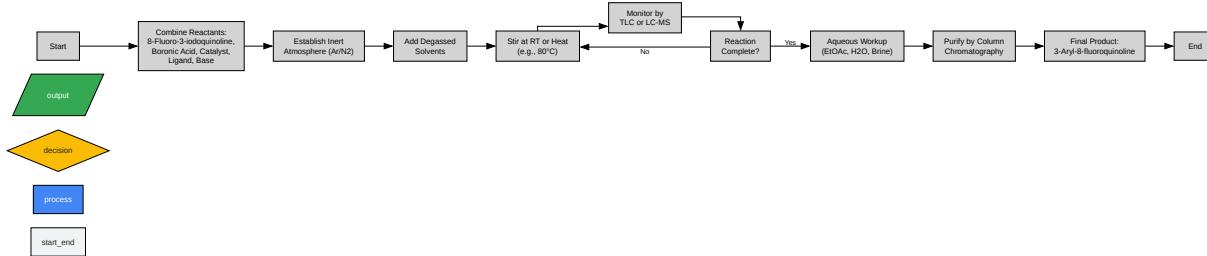
- To a reaction vial, add **8-fluoro-3-iodoquinoline**, the corresponding arylboronic acid,  $\text{Pd}(\text{OAc})_2$ , SPhos, and  $\text{K}_3\text{PO}_4$ .
- Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
- Add the degassed 1,4-dioxane and water to the vial.
- Stir the reaction mixture at room temperature or heat to 60-80 °C.
- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times are typically 2-12 hours.[\[7\]](#)
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-8-fluoroquinoline.

## Suzuki-Miyaura Coupling: Data Summary

The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings involving aryl iodides, highlighting their efficiency.

Parameter	Typical Value for Aryl Iodide
Relative Reactivity	Excellent
Typical Reaction Temp.	Room Temperature to 80 °C
Typical Reaction Time	2 - 12 hours
Catalyst Loading	0.5 - 2 mol%
Expected Yield	>90%

Data extrapolated from known reactivity trends for analogous aryl iodides.[\[7\]](#)



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A typical experimental workflow for a Suzuki coupling reaction.

## Application 2: Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between  $sp^2$ -hybridized carbons (from aryl halides) and  $sp$ -hybridized carbons (from terminal alkynes).[\[10\]](#) [\[11\]](#) Using **8-fluoro-3-iodoquinoline** as the substrate, this reaction provides a direct route to 3-

alkynyl-8-fluoroquinolines. These motifs are valuable in drug discovery for their linear geometry, which can be exploited to probe protein binding pockets, and for their potential to be further functionalized.[\[12\]](#)

## Projected Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[\[13\]](#) [\[14\]](#)

Materials:

- **8-Fluoro-3-iodoquinoline** (1.0 mmol)
- Terminal alkyne (1.2 mmol)
- Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$  (0.03 mmol)
- Copper(I) iodide ( $\text{CuI}$ ) (0.06 mmol)
- Triethylamine ( $\text{Et}_3\text{N}$ ) or Diisopropylethylamine (DIPEA) (5 mL)
- Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)
- Argon or Nitrogen gas supply

Procedure:

- In a Schlenk flask, dissolve **8-fluoro-3-iodoquinoline**,  $\text{Pd}(\text{PPh}_3)_4$ , and  $\text{CuI}$  in a mixture of THF and triethylamine.
- Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
- Add the terminal alkyne dropwise to the reaction mixture at room temperature.
- Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 2-16 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

- Concentrate the filtrate under reduced pressure.
- Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the crude product by column chromatography to afford the 3-alkynyl-8-fluoroquinoline.

## Application 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] This reaction is of paramount importance in pharmaceutical synthesis, as the arylamine moiety is a common feature in many drugs.

Reacting **8-fluoro-3-iodoquinoline** with a primary or secondary amine under Buchwald-Hartwig conditions provides access to 3-amino-8-fluoroquinolines, which are valuable scaffolds for further drug development.

## Projected Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on modern Buchwald-Hartwig amination methods.[16][17]

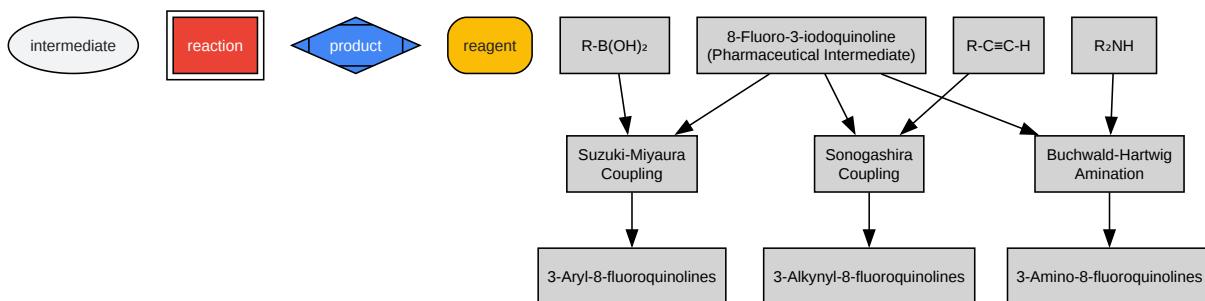
Materials:

- **8-Fluoro-3-iodoquinoline** (1.0 mmol)
- Primary or secondary amine (1.2 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd<sub>2</sub>(dba)<sub>3</sub>] (0.015 mmol)
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol)
- Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (1.4 mmol)
- Toluene or 1,4-Dioxane (10 mL)

- Argon or Nitrogen gas supply

Procedure:

- Add  $\text{Pd}_2(\text{dba})_3$ , Xantphos, and the base ( $\text{NaOtBu}$  or  $\text{Cs}_2\text{CO}_3$ ) to a dry Schlenk tube.
- Evacuate and backfill the tube with inert gas three times.
- Add the degassed solvent (Toluene or Dioxane).
- Add the **8-fluoro-3-iodoquinoline** and the amine to the catalyst mixture.
- Heat the reaction mixture to 80-110 °C with stirring.
- Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
- Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography to isolate the 3-amino-8-fluoroquinoline product.



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Versatility of **8-Fluoro-3-iodoquinoline** in cross-coupling reactions.

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